

Navigating the Solubility Landscape of 1-Nitro-2-Carboxyanthraquinone: A Technical Guide

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Compound of Interest

Compound Name: 1-Nitro-2-carboxyanthraquinone

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Introduction

1-Nitro-2-carboxyanthraquinone, a derivative of anthraquinone, is a key intermediate in the synthesis of various dyes and potentially in the development of novel pharmaceutical compounds. Its utility in these applications is intrinsically linked to its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the available solubility information for **1-nitro-2-carboxyanthraquinone** in organic solvents, outlines a detailed experimental protocol for its determination, and furnishes context through the solubility data of structurally related compounds.

Core Concepts: Solubility of 1-Nitro-2-Carboxyanthraquinone

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/L or mol/L) for **1-nitro-2-carboxyanthraquinone** in a range of common organic solvents. However, consistent qualitative descriptions of its solubility profile are available.

Qualitative Solubility Summary

The available information indicates that **1-nitro-2-carboxyanthraquinone** exhibits poor solubility in aqueous solutions but demonstrates enhanced solubility in polar aprotic organic

solvents.[1] The presence of the polar carboxylic acid and nitro functional groups contributes to its solubility in polar organic solvents.[1] Conversely, the large, nonpolar anthraquinone backbone limits its solubility in water.[1][2]

Solvent Class	General Solubility	Supporting Evidence
Water	Limited / Poor	The large hydrophobic anthraquinone structure predominates over the polar functional groups.[1][2]
Polar Aprotic Solvents	More Soluble	Specifically mentioned to be more soluble in solvents like dimethyl sulfoxide (DMSO) and acetone.[1]
Salt Formation	Enhanced Aqueous Solubility	The carboxylic acid can form salts with bases, which significantly increases its solubility in water.[1]

Note on High-Temperature Solubility: Patent literature describing the synthesis of 1-nitroanthraquinone-2-carboxylic acid mentions the use of nitrobenzene as a solvent at elevated temperatures (100 to 120 °C). This indicates that the compound is soluble in nitrobenzene under these conditions, a common characteristic for organic reaction intermediates.

Quantitative Solubility Data of Structurally Related Compounds

To provide a frame of reference for researchers, the following table summarizes the quantitative solubility data for two structurally similar compounds: anthraquinone-2-carboxylic acid (lacking the nitro group) and 9-anthracenecarboxylic acid (a structural isomer with a different carboxyl group position).

Compound	Solvent	Solubility
Anthraquinone-2-carboxylic acid	Dimethyl Sulfoxide (DMSO)	≥15.6 mg/mL[3] (another source states 50 mg/mL[4])
Hot Acetic Acid	Soluble[5][6]	
Ethanol (EtOH)	Insoluble[3]	
Water	Insoluble[3]	
9-Anthracenecarboxylic acid	Dimethyl Sulfoxide (DMSO)	~1 mg/mL[7]
Dimethylformamide (DMF)	~1 mg/mL[7]	
Ethanol	~1 mg/mL[7]	

These data suggest that for anthraquinone carboxylic acids, polar aprotic solvents like DMSO are effective, and that seemingly minor structural changes can significantly impact solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of **1-nitro-2-carboxyanthraquinone** in organic solvents. This protocol is based on the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of **1-nitro-2-carboxyanthraquinone** in a selection of organic solvents at a specified temperature.

Materials:

- **1-Nitro-2-carboxyanthraquinone** (high purity)
- Selected organic solvents (e.g., DMSO, acetone, ethanol, methanol, chloroform, ethyl acetate) of analytical grade
- Thermostatically controlled shaker or incubator
- Calibrated analytical balance

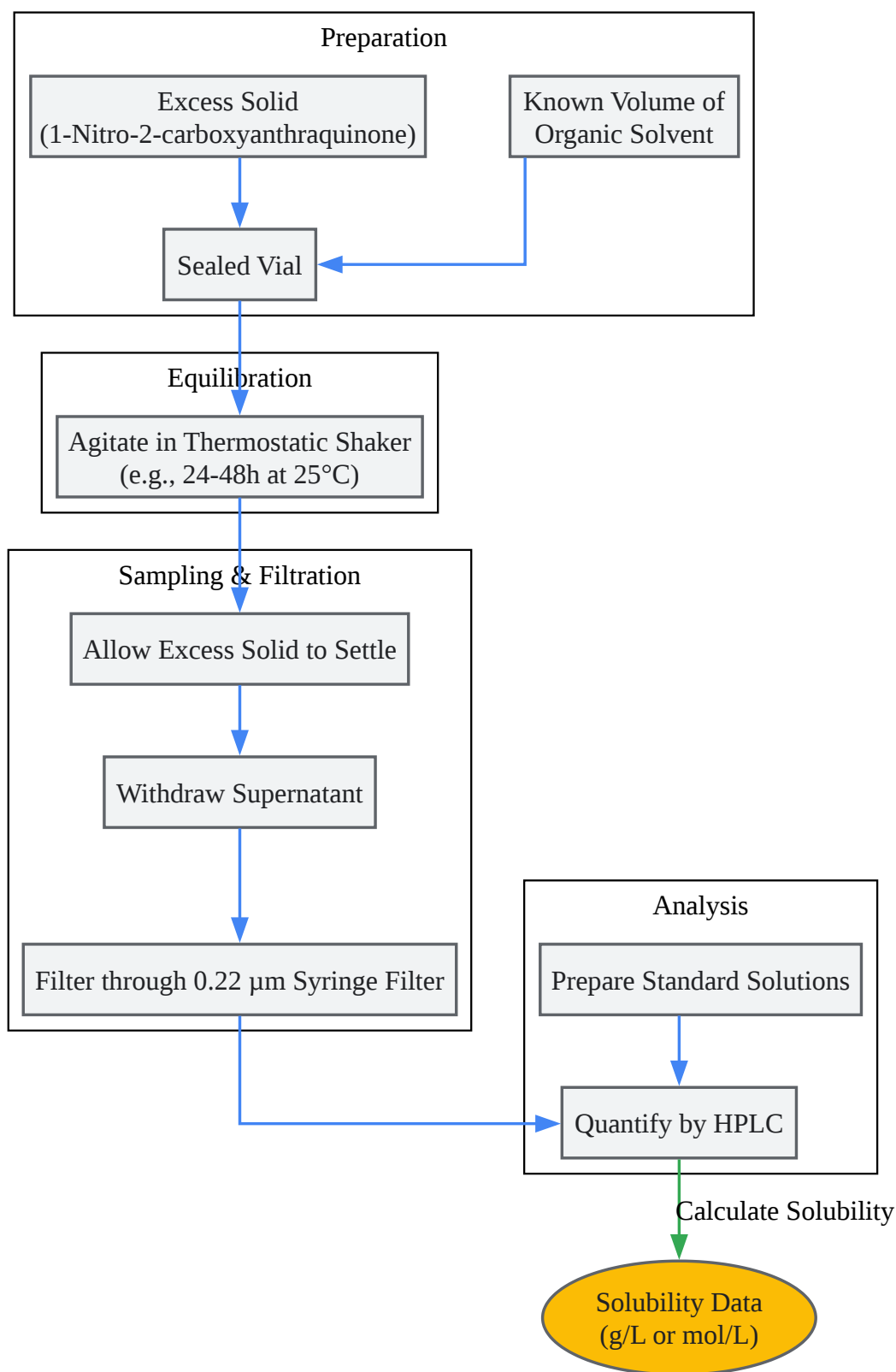
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Vials for sample collection and analysis

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **1-nitro-2-carboxyanthraquinone** to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
 - Seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 $^{\circ}\text{C}$).
 - Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed in the incubator for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette or syringe.
 - Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

- Quantification by HPLC:
 - Prepare a series of standard solutions of **1-nitro-2-carboxyanthraquinone** of known concentrations in the solvent of interest.
 - Develop a suitable HPLC method for the separation and quantification of **1-nitro-2-carboxyanthraquinone**. A reverse-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and acidified water is a common starting point for anthraquinone derivatives.[\[8\]](#)[\[9\]](#)[\[10\]](#)
 - Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
 - Inject the filtered sample solutions (appropriately diluted if necessary) and determine their concentrations from the calibration curve.
- Calculation of Solubility:
 - Calculate the solubility of **1-nitro-2-carboxyanthraquinone** in each solvent based on the determined concentration and any dilution factors used. Express the solubility in appropriate units, such as g/L or mol/L.

Mandatory Visualizations



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Caption: Experimental workflow for determining the solubility of **1-nitro-2-carboxyanthraquinone**.

Conclusion

While precise, quantitative solubility data for **1-nitro-2-carboxyanthraquinone** in a variety of organic solvents is not readily available in the public domain, qualitative assessments consistently indicate its preference for polar aprotic solvents over aqueous media. For researchers and professionals in drug development, the provided experimental protocol offers a robust framework for generating the necessary quantitative data in-house. The solubility information for structurally related compounds can serve as a useful preliminary guide for solvent selection. Future work should focus on the systematic determination and publication of these fundamental physicochemical properties to aid in the further application of this versatile chemical intermediate.

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